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This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in identifying and

managing null alleles within their microsatellite datasets.

Frequently Asked Questions (FAQs)
Q1: What is a null allele in the context of microsatellite data?

A null allele is an allele that fails to amplify during a polymerase chain reaction (PCR) assay for

various reasons.[1] Consequently, it is not detected by genotyping methods.[2] This lack of

amplification is often caused by mutations, such as insertions, deletions, or single nucleotide

polymorphisms, in the primer binding regions of the DNA.[2][3] In a diploid organism, an

individual that is heterozygous for a null allele and a visible allele will be incorrectly scored as a

homozygote for the visible allele.[2] If an individual is homozygous for a null allele, it will result

in a failed genotyping attempt for that locus, often appearing as missing data.[4]

Q2: What are the consequences of having undetected null alleles in my dataset?

The presence of null alleles can significantly bias genetic parameter estimates.[1] Key

consequences include:

Underestimation of genetic diversity: An apparent excess of homozygotes leads to a lower

observed heterozygosity than expected.[4]
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Overestimation of population differentiation: The presence of null alleles can inflate

measures of genetic differentiation, such as FST.[5][6][7]

Inaccurate parentage analysis: Null alleles can lead to the false exclusion of true parents, as

an apparent homozygous parent may produce offspring that appear to have an incompatible

genotype.[2][8]

Errors in population structure assessment: Misinterpretation of allele frequencies can lead to

incorrect conclusions about population structure.[4]

Q3: How common are null alleles in microsatellite studies?

Null alleles are a common issue in microsatellite studies and have been observed across a

wide range of taxa.[4][5] Certain groups, such as marine invertebrates, are known to have a

particularly high frequency of null alleles.[9] The likelihood of encountering null alleles

increases in populations with large effective sizes and in cases where primers developed for

one species are used in a related species (cross-species amplification).[6]

Q4: Can software help me detect null alleles?

Yes, several software packages are available to detect the presence of null alleles and

estimate their frequencies. These programs often work by identifying loci with a significant

excess of homozygotes compared to Hardy-Weinberg Equilibrium expectations. Commonly

used software includes:

Micro-Checker: A Windows-based application that checks for null alleles and other

genotyping errors, provides null allele frequency estimates, and can adjust allele and

genotype frequencies.[10]

ML-NullFreq: This software uses a maximum likelihood approach to estimate null allele

frequencies and has been identified as a top-performing method in comparative studies.[1]

[11]

GenePop: A comprehensive population genetics software package that includes modules for

estimating null allele frequencies using different methods, including maximum likelihood.[2]

[12]
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FDist2: This software can be used to detect loci with atypical fixation indices, which can be

indicative of the presence of null alleles.[13]

Troubleshooting Guides
Problem 1: I have a significant excess of homozygotes for a specific microsatellite locus in my

population data. Could this be due to null alleles?

A significant deviation from Hardy-Weinberg Equilibrium (HWE) due to an excess of

homozygotes is a classic indicator of the presence of null alleles.[6][14]

Troubleshooting Workflow:

Excess of Homozygotes Detected

Run Data Through Null Allele Detection Software
(e.g., Micro-Checker, ML-NullFreq)

Software Indicates High Probability of Null Alleles?

YES NO

Proceed to Management Strategies for Null Alleles

Consider Other Causes:
- Wahlund Effect (population substructure)

- Inbreeding
- Scoring Errors

Click to download full resolution via product page

Caption: Troubleshooting workflow for an excess of homozygotes.
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Steps:

Statistical Check: First, confirm the statistical significance of the homozygote excess using

tests for HWE in software like GenePop or Arlequin.

Software Analysis: Use specialized software like Micro-Checker or ML-NullFreq to estimate

the frequency of null alleles at the problematic locus.[10][11] These tools use the observed

and expected genotype frequencies to calculate the likelihood of null alleles.

Evaluate Output: If the software estimates a null allele frequency greater than 5% (a

commonly used threshold), it is highly probable that null alleles are affecting your data.[2]

Consider Alternatives: If null alleles are not strongly indicated, investigate other potential

causes for homozygote excess. These can include the Wahlund effect (due to population

substructure), inbreeding, or systematic genotyping errors like large allele dropout.[2][6]

Manage Null Alleles: If null alleles are confirmed, proceed with one of the management

strategies outlined in the "Experimental Protocols" section.

Problem 2: My parentage analysis is showing a high number of mismatches between known

parent-offspring pairs.

While genotyping errors can cause mismatches, null alleles are a frequent culprit in parentage

studies.[2] A classic sign is when an apparently homozygous parent (e.g., genotype AA)

produces an offspring that is apparently homozygous for a different allele (e.g., genotype BB),

which is biologically impossible unless a null allele is present.[8]

Logical Relationship of Parentage Mismatch:
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Caption: How a null allele can cause a parentage mismatch.

Steps:

Identify Mismatches: Systematically identify all parent-offspring pairs that show genetic

incompatibilities.

Look for Null Allele Patterns: Specifically search for cases where a supposed homozygote

parent could not have contributed an allele to its offspring.

Family-Based Analysis: When parental genotypes are known, progeny data can be used to

directly estimate null allele frequencies.[2] Inconsistencies in segregation patterns within

families are strong evidence for the presence of null alleles.

Re-genotype or Re-amplify: If possible, re-genotype the problematic samples. For a more

rigorous approach, proceed to the protocol for redesigning primers to confirm the null allele.

Adjust Analysis: Use parentage analysis software that can account for the possibility of

genotyping errors and null alleles.
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Experimental Protocols
Protocol 1: Software-Based Estimation of Null Allele
Frequencies using ML-NullFreq
This protocol describes the general steps for using a maximum likelihood-based software to

estimate null allele frequencies.

Methodology:

Data Formatting: Prepare your microsatellite genotype data in the required input format for

the software. Many programs, including ML-NullFreq, use the GenePop format.[15] This

typically involves listing individuals and their genotypes for each locus.

Software Execution:

Load your formatted data file into the software.

Select the locus or loci you wish to analyze.

Run the analysis. The software uses an expectation-maximization (EM) algorithm to find

the maximum likelihood estimates of allele frequencies, including the null allele.[2][16]

Interpretation of Results: The primary output will be an estimated frequency for the null allele

at each locus. The software may also provide confidence intervals for this estimate. A high

frequency (e.g., >0.05) suggests that null alleles are a significant issue for that locus.

Decision Making: Based on the estimated frequencies, decide on a management strategy.

Loci with very high null allele frequencies (>0.2) might be best removed from the dataset,

while for loci with lower frequencies, you may choose to adjust the allele frequencies.[3]

Protocol 2: Experimental Validation and Management by
Primer Redesign
This protocol is for confirming the presence of a null allele suspected to be caused by a primer-

site mutation and recovering the true genotype.

Methodology:
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Identify Putative Nulls: From your data, identify individuals that are apparently homozygous

and any samples that consistently fail to amplify for a specific locus, as these may be

homozygous for the null allele.

Sequence Flanking Regions: Sequence the primer-binding regions of the microsatellite locus

in a few individuals that show evidence of null alleles and a few that appear normal. This will

help identify any polymorphisms (SNPs, indels) that could be preventing primer annealing.

Redesign Primers: If mutations are found in a primer binding site, design a new primer (or

primer pair) that avoids the polymorphic region.[3] This new primer should be designed to

amplify the allele that was previously "null."

Re-amplify Problematic Samples: Use the newly designed primers to re-amplify the DNA

from individuals who were initially scored as homozygous or had failed amplifications.

Analyze New Genotypes:

Successful amplification in previously failed samples confirms they were likely null

homozygotes.

If an apparently homozygous individual (e.g., AA) is now shown to be heterozygous with

the new primer set (e.g., AB), this confirms the presence of a null allele.

Correct the Dataset: Once validated, use the new primer set to re-genotype all samples for

that locus and update your dataset with the corrected genotypes.[9]

Data Presentation
Table 1: Comparison of Common Software for Null Allele
Detection
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Software Method Key Features Primary Output

Micro-Checker[10] Frequency-based

Checks for null alleles,

scoring errors

(stuttering, large allele

dropout).

Loci with suspected

null alleles; estimated

null allele frequency.

ML-NullFreq[1][11] Maximum Likelihood

Estimates null allele

frequencies using an

EM algorithm.

Maximum likelihood

estimate of null allele

frequency per locus.

GenePop[2][12] Multiple Estimators

Provides several

methods for null allele

estimation (e.g.,

Brookfield, Maximum

Likelihood).

Estimated allele

frequencies, including

the null allele.

FDist2[13] Fixation Index (FST)

Detects outlier loci

with unusually high

FST values, which

can indicate null

alleles.

Identification of outlier

loci that may contain

null alleles.

Table 2: Impact of Null Allele Frequency on Population
Genetic Parameters (Simulated Data)
This table illustrates the potential bias introduced by null alleles at different frequencies. Data is

conceptual and based on trends reported in the literature.[5][6][7]

True Null Allele Frequency
Apparent Observed
Heterozygosity (Ho)

Bias in FST Estimation

0.00 0.75 None

0.05 0.70 Slight Overestimation

0.10 0.65 Moderate Overestimation

0.20 0.55 Significant Overestimation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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